molecular formula C₃₉H₄₇NO₁₄ B141451 Rifamycin O CAS No. 14487-05-9

Rifamycin O

Numéro de catalogue B141451
Numéro CAS: 14487-05-9
Poids moléculaire: 753.8 g/mol
Clé InChI: RAFHKEAPVIWLJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rifamycin O is an antibiotic that is part of the rifamycin family . It is used to treat traveler’s diarrhea caused by a bacteria called Escherichia coli . It works by killing the bacteria and preventing its growth .


Synthesis Analysis

Rifamycin O has been synthesized using the Alder-Ene reaction . This reaction involved the use of diethyl azodicarboxylate, which introduced a relatively bulky group close to C21 to protect its hydroxy group .


Molecular Structure Analysis

The molecular structure of Rifamycin O is complex, with a special arrangement of unsubstituted hydroxy groups at C21 and C23, with oxygen atoms at C1 and C8 being essential for activity .


Chemical Reactions Analysis

Rifamycin O has been analyzed using various electrochemical methods, including voltammetric, amperometric, potentiometric, and photo-electrochemical methods . It has also been studied using optical (UV-Vis and IR) and luminescence (chemiluminescence and fluorescence) methods .

Applications De Recherche Scientifique

Rifamycin O: A Comprehensive Analysis of Scientific Research Applications

Tuberculosis Treatment: Rifamycin O is particularly effective against mycobacteria, making it a valuable agent in the treatment of tuberculosis. Its ability to inhibit bacterial DNA-dependent RNA polymerase plays a crucial role in its effectiveness against this disease .

Leprosy Management: Similar to tuberculosis, leprosy is caused by a type of mycobacteria. Rifamycin O’s action mechanism makes it a potential candidate for managing leprosy infections .

Mycobacterium Avium Complex (MAC) Infections: Rifamycin O shows promise in treating MAC infections, which are often seen in immunocompromised patients, such as those with HIV/AIDS .

Anti-Mycobacterium Abscessus Agent: Studies have shown that Rifamycin O has excellent in vitro activity against Mycobacterium abscessus, with potential applications in treating infections caused by this pathogen .

Bactericidal Activity: Rifamycin O exhibits bactericidal activity against many Gram-positive and some Gram-negative bacteria, which could be harnessed in various antibacterial treatments .

Hepatotoxicity Studies: Research has indicated a potential for hepatotoxicity with Rifamycin O due to the depletion of glutathione and the generation of reactive oxygen species in liver microsomes, highlighting the importance of safety studies in its application .

Structural Studies for Drug Development: Structural-activity relationship studies have been conducted on Rifamycin O derivatives, providing insights that could lead to the development of new drugs with improved efficacy and safety profiles .

Each of these applications demonstrates the versatility and potential of Rifamycin O in scientific research and medical treatments. The ongoing studies and developments in this field continue to expand our understanding and utilization of this compound.

Rifamycin - Wikipedia Rifamycin: Uses, Interactions, Mechanism of Action | DrugBank Online Rifamycin O, An Alternative Anti- Mycobacterium abscessus Agent - MDPI Rifamycin antibiotics and the mechanisms of their failure - Nature Structure-activity relationship studies of new rifamycins containing l …

Mécanisme D'action

Rifamycins, including Rifamycin O, inhibit bacterial synthesis by inhibiting the beta-subunit of the bacterial DNA-dependent RNA polymerase . This prevents the bacteria from producing RNA, thereby stopping their growth .

Safety and Hazards

Rifamycin O is intended for scientific research and development and is not for use in humans or animals . It should be handled with care to avoid contact with skin and eyes, and to avoid inhalation . It is not classified as a hazardous substance according to GHS .

Propriétés

IUPAC Name

[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHKEAPVIWLJC-KQOHHTLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023447
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

753.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifamycin O

CAS RN

14487-05-9
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14487-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin O
Reactant of Route 2
Rifamycin O
Reactant of Route 3
Rifamycin O
Reactant of Route 4
Reactant of Route 4
Rifamycin O
Reactant of Route 5
Reactant of Route 5
Rifamycin O
Reactant of Route 6
Rifamycin O

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.